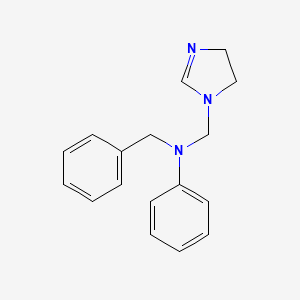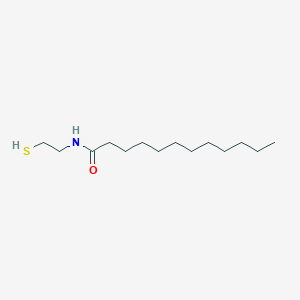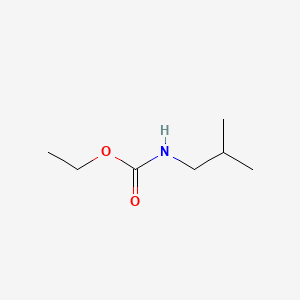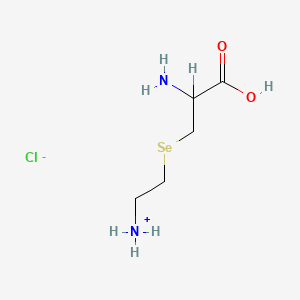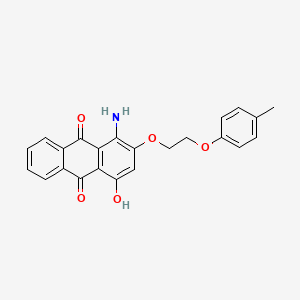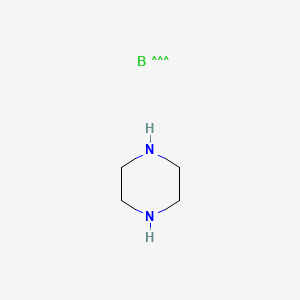
Borane-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane-piperazine is a chemical compound formed by the complexation of borane (BH₃) with piperazine (C₄H₁₀N₂). This compound is of significant interest in organic chemistry due to its unique properties and applications, particularly as a reducing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane-piperazine can be synthesized by reacting piperazine with borane dimethyl sulfide complex in a 1:1 molar ratio. The reaction typically yields a fine white powder of this compound with an 87% weight/weight yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of readily available reagents such as piperazine and borane complexes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Borane-piperazine primarily undergoes reduction reactions. It is used as a reducing agent in the selective methylation of primary amines. The compound can also participate in thermal crosslinking reactions to form boron carbide nitride polymers .
Common Reagents and Conditions:
Reduction Reactions: this compound is used in the presence of carbon dioxide (CO₂) for the selective N-methylation and N,N-dimethylation of aromatic primary amines.
Thermal Crosslinking: The compound can be thermally crosslinked at temperatures up to 420°C, followed by further heating up to 1050°C to form boron carbide nitride.
Major Products Formed:
N-Methylation Products: The major products include N-methylated and N,N-dimethylated aromatic primary amines.
Boron Carbide Nitride Polymers: These polymers exhibit a graphite-like structure and are formed through thermal crosslinking and pyrolysis.
Scientific Research Applications
Borane-piperazine has diverse applications in scientific research:
Materials Science: The compound is used to synthesize boron carbide nitride ceramics, which have applications in high-temperature and high-pressure environments.
Biology and Medicine: While specific biological applications are less documented, piperazine derivatives are known for their pharmacological properties, including anthelmintic activity.
Mechanism of Action
The mechanism of action of borane-piperazine as a reducing agent involves the donation of hydride ions (H⁻) from the borane moiety to the substrate. This process is facilitated by the complexation with piperazine, which stabilizes the borane and enhances its reactivity. In the context of N-methylation reactions, this compound selectively reduces CO₂ to form methylated amines .
Comparison with Similar Compounds
Borane-trimethylamine: Another borane complex used as a reducing agent in similar reactions.
Borane-dimethyl sulfide: A commonly used borane source for reductions and hydroborations.
Phosphine-borane Complexes: These complexes are used in organic synthesis for the reduction of various functional groups.
Uniqueness of Borane-piperazine: this compound is unique due to its high selectivity and efficiency in the methylation of primary amines. The steric effects of the piperazine ring play a crucial role in controlling the selectivity of the reaction, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
55235-17-1 |
|---|---|
Molecular Formula |
C4H10BN2 |
Molecular Weight |
96.95 g/mol |
InChI |
InChI=1S/C4H10N2.B/c1-2-6-4-3-5-1;/h5-6H,1-4H2; |
InChI Key |
XYWGMXHWFVLTHI-UHFFFAOYSA-N |
Canonical SMILES |
[B].C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


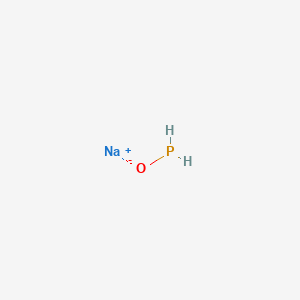

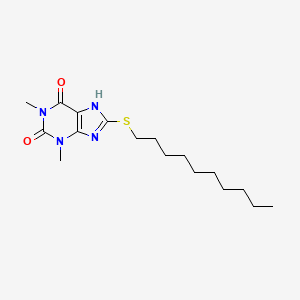



![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
